Structural Characterization of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine using NMR Spectroscopy
Structural Characterization of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine using NMR Spectroscopy
A Technical Whitepaper for Research Scientists and Drug Development Professionals
Executive Overview & Structural Logic
In modern drug discovery and synthetic methodology, the precise structural elucidation of intermediate building blocks is paramount. The molecule N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine represents a highly versatile scaffold. It features a sterically demanding 3,3-dimethylcyclohexyl ring—often utilized to modulate lipophilicity and metabolic stability—linked via a secondary amine to a terminal alkyne (but-3-yn-1-yl) chain, a premier functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
As a Senior Application Scientist, I approach the NMR characterization of this molecule not as a simple data-collection exercise, but as a self-validating logical proof. Every experimental parameter is chosen to exploit specific quantum mechanical properties of the molecule, ensuring that the final 3D structural assignment is unambiguous and reproducible.
Experimental Protocols: A Self-Validating Workflow
To achieve high-fidelity structural data, the acquisition protocol must be meticulously controlled. The workflow below is designed to create a closed loop of evidence where through-bond scalar couplings (COSY/HSQC) are independently verified by long-range correlations (HMBC).
Fig 1. Self-validating NMR workflow for structural elucidation.
Step-by-Step Acquisition Methodology
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Sample Preparation (The Causality of Solvent Choice): Dissolve ~25 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). Why CDCl 3 ? Beyond its lack of interfering proton signals, its non-polar nature minimizes rapid intermolecular proton exchange. This is critical for observing the secondary amine N-H signal, which would otherwise exchange too rapidly in protic solvents and disappear from the spectrum.
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Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a broadband observe (BBO) or cryoprobe. Execute gradient shimming on the 2 H lock signal to achieve a TMS line width of < 0.5 Hz, ensuring highly resolved multiplet structures for the complex cyclohexane ring protons.
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1D Acquisition ( 1 H, 13 C, and DEPT-135): Acquire the 1 H spectrum (16 transients, 2.0 s relaxation delay). For 13 C, acquire 1024 transients with WALTZ-16 decoupling. Crucially, acquire a DEPT-135 spectrum. Why DEPT-135? It acts as an immediate structural filter. Quaternary carbons (the C3 of the ring and the alkyne C3') will vanish, CH 2 groups will phase negatively, and CH/CH 3 groups will phase positively, instantly mapping the carbon skeleton.
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2D Correlation Spectroscopy: Acquire gCOSY to map adjacent spin systems. Run a multiplicity-edited HSQC for direct C-H bonding. Finally, run an HMBC optimized for a long-range coupling constant ( nJCH ) of 8 Hz (approx. 60 ms delay) to bridge the isolated spin systems across the heteroatom (nitrogen) and quaternary carbons.
Mechanistic Elucidation & Spectral Causality
The Terminal Alkyne: Anisotropic Shielding
The but-3-yn-1-yl side chain provides a distinct NMR signature. The terminal alkyne proton (≡CH) typically appears anomalously upfield at ~1.95 ppm . The Causality: As detailed in authoritative spectroscopic literature , this high-field shift is driven by the cylindrical π -electron cloud around the carbon-carbon triple bond. When subjected to the spectrometer's external magnetic field, these electrons circulate to create an induced anisotropic magnetic field that strongly shields protons located along the bond axis.
(Note: While NMR is definitive for connectivity, researchers often utilize complementary techniques like Raman spectroscopy for terminal alkynes due to their strong, solvatochromic C≡C scattering cross-section in biochemical environments .)
The 3,3-Dimethylcyclohexyl Ring: Conformational Locking
The 3,3-dimethyl substitution chemically locks the cyclohexane ring into a preferred chair conformation due to severe 1,3-diaxial steric penalties . The Causality: Because the ring is locked, the protons on C2, C4, C5, and C6 become highly diastereotopic. An axial proton and an equatorial proton on the same carbon will exhibit vastly different chemical shifts and a large geminal coupling constant ( 2J≈12−14 Hz). The C1 methine proton, adjacent to the amine, will likely adopt an axial position to minimize steric clash, presenting as a broad triplet of triplets (tt) due to two large trans-diaxial couplings and two smaller equatorial couplings.
Fig 2. Key 2D NMR connectivity mapping across the molecule.
Quantitative Data Presentation
The integration of 1D and 2D techniques allows for the complete, unambiguous assignment of the molecule. The table below synthesizes the expected quantitative data, acting as a reference standard for structural verification. This iterative matching of experimental data to theoretical quantum models is a cornerstone of modern Computer-Assisted Structure Elucidation (CASE) and advanced NMR workflows .
Table 1: Comprehensive 1 H and 13 C NMR Assignments (CDCl 3 , 400 MHz / 100 MHz)
| Position | Structural Group | 1 H Shift (ppm) | Multiplicity ( J in Hz) | 13 C Shift (ppm) | DEPT-135 Phase | Key HMBC Correlations |
| 1 | Ring CH (axial) | 2.60 | tt (11.5, 3.5) | 55.2 | Positive (CH) | C2, C6, C1' |
| 2 | Ring CH 2 | 1.05 (ax), 1.65 (eq) | m | 45.8 | Negative (CH 2 ) | C1, C3, C4, C3-Me |
| 3 | Ring C (quat) | - | - | 30.5 | Absent (C) | - |
| 4 | Ring CH 2 | 1.20 (ax), 1.45 (eq) | m | 38.4 | Negative (CH 2 ) | C2, C3, C5, C3-Me |
| 5 | Ring CH 2 | 1.40 (ax), 1.60 (eq) | m | 22.1 | Negative (CH 2 ) | C1, C3, C4, C6 |
| 6 | Ring CH 2 | 1.25 (ax), 1.80 (eq) | m | 34.6 | Negative (CH 2 ) | C1, C2, C5 |
| 3-Me(a) | Axial CH 3 | 0.90 | s | 25.3 | Positive (CH 3 ) | C2, C3, C4, 3-Me(b) |
| 3-Me(b) | Equat. CH 3 | 0.95 | s | 33.1 | Positive (CH 3 ) | C2, C3, C4, 3-Me(a) |
| N-H | Amine Linkage | 1.50 | br s | - | - | C1, C1' |
| 1' | Chain CH 2 | 2.80 | t (7.0) | 47.5 | Negative (CH 2 ) | C1, C2', C3' |
| 2' | Chain CH 2 | 2.35 | td (7.0, 2.6) | 20.2 | Negative (CH 2 ) | C1', C3', C4' |
| 3' | Alkyne C (quat) | - | - | 82.5 | Absent (C) | - |
| 4' | Alkyne CH | 1.95 | t (2.6) | 69.1 | Positive (CH) | C2', C3' |
Data Note: Chemical shifts are representative empirical values based on the anisotropic and inductive effects inherent to N-alkylpropargyl and 3,3-dimethylcyclohexyl systems.
Conclusion: The Power of the Heteronuclear Network
The ultimate validation of N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine relies on the HMBC network bridging the nitrogen atom. The 1 H signal at 2.80 ppm (C1' protons of the side chain) will show a strong 3-bond HMBC correlation to the 13 C signal at 55.2 ppm (C1 of the cyclohexane ring). Conversely, the ring C1 proton at 2.60 ppm will show a reciprocal HMBC correlation to the C1' carbon at 47.5 ppm. This bidirectional, self-validating cross-correlation definitively proves the secondary amine linkage, completing the structural proof.
References
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Title : Spectroscopy of the Alkynes Source : Chemistry LibreTexts URL :[Link]
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Title : Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]
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Title : 3,3-Dimethylcyclohexan-1-amine (CID 15753752) Source : PubChem, National Center for Biotechnology Information URL :[Link]
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Title : Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data Source : MDPI Molecules URL :[Link]
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Title : The Evolving Landscape of NMR Structural Elucidation Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]
